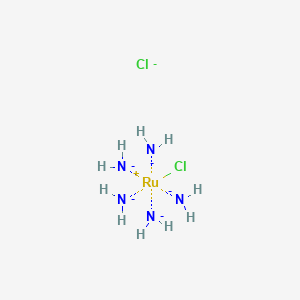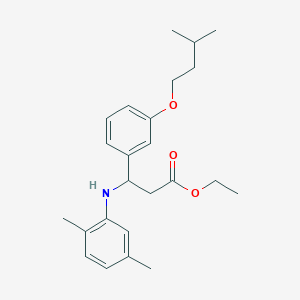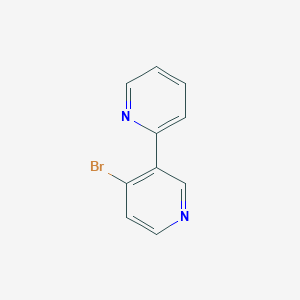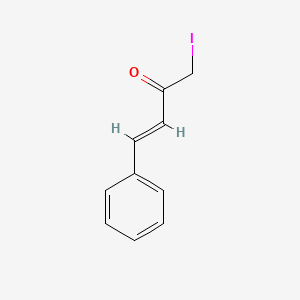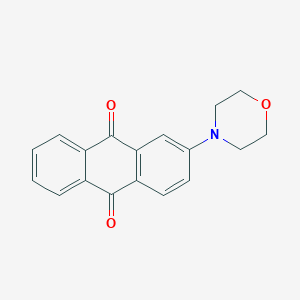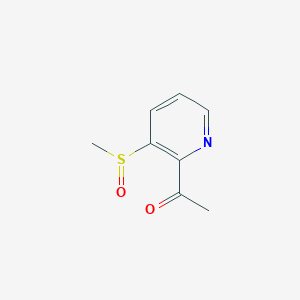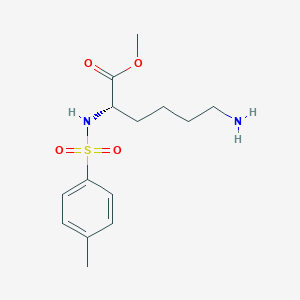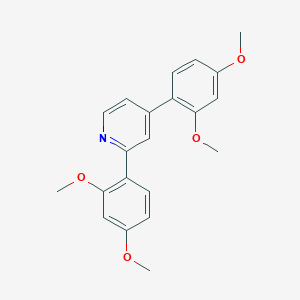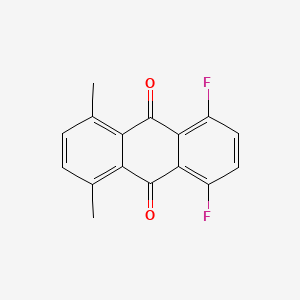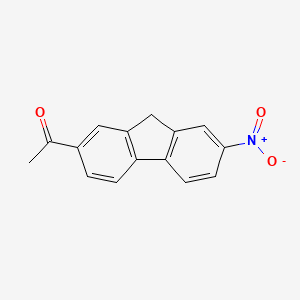![molecular formula C78H74O2S8 B13147849 18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[1915003,1904,1706,1607,1409,13022,35024,34025,32027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde” is a highly complex organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the polycyclic framework.
Functionalization: Introduction of hexylphenyl groups and other substituents through reactions such as Friedel-Crafts alkylation.
Final modifications: Adjustments to the aldehyde groups and other functionalities.
Industrial Production Methods
Industrial production would require optimization of each step for scalability, including:
Catalysts: Use of specific catalysts to improve yield and selectivity.
Reaction conditions: Control of temperature, pressure, and solvent systems to ensure consistent production.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogens or other electrophiles for substitution reactions.
Major Products
Oxidation products: Carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted aromatic compounds.
科学的研究の応用
Chemistry
Catalysis: Potential use as a catalyst or catalyst support due to its unique structure.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Biology
Biological Probes: Use in the design of probes for studying biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Polymers: Use in the synthesis of advanced polymers with unique properties.
作用機序
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: Interaction with reactants to lower activation energy.
Biological Probes: Binding to specific biomolecules to facilitate detection or measurement.
類似化合物との比較
Similar Compounds
- 18,18,36,36-Tetrakis(4-methylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
- 18,18,36,36-Tetrakis(4-ethylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
Uniqueness
The unique combination of hexylphenyl groups and the specific polycyclic structure sets it apart from similar compounds, potentially offering unique properties and applications.
特性
分子式 |
C78H74O2S8 |
|---|---|
分子量 |
1300.0 g/mol |
IUPAC名 |
18,18,36,36-tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde |
InChI |
InChI=1S/C78H74O2S8/c1-5-9-13-17-21-47-25-33-51(34-26-47)77(52-35-27-48(28-36-52)22-18-14-10-6-2)59-43-58-60(44-57(59)65-63(77)69-73(85-65)75-71(87-69)67-61(83-75)41-55(45-79)81-67)78(53-37-29-49(30-38-53)23-19-15-11-7-3,54-39-31-50(32-40-54)24-20-16-12-8-4)64-66(58)86-74-70(64)88-72-68-62(84-76(72)74)42-56(46-80)82-68/h25-46H,5-24H2,1-4H3 |
InChIキー |
JAXJYUUQTUEHEI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C7=C(S6)C8=C(S7)C=C(S8)C=O)C(C9=C4SC1=C9SC2=C1SC1=C2SC(=C1)C=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)
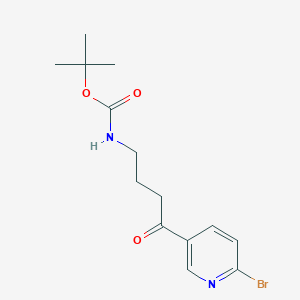
![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)
